Tideglusib is under the investigation for the development of treatments for Alzheimer's disease and for progressive supranuclear palsy. It is reported to be a potent anti-inflammatory and neuroprotective that is a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3). Tideglusib is being developed by the Spanish pharmaceutic company Zeltia group and its current status is withdrawn for the treatment of Alzheimer's disease as of 2012.
Tideglusib
CAS No.: 865854-05-3
Cat. No.: VC0545349
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 865854-05-3 |
---|---|
Molecular Formula | C19H14N2O2S |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione |
Standard InChI | InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
Standard InChI Key | PMJIHLSCWIDGMD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
Appearance | Solid powder |
Boiling Point | 511.3ºC at 760 mmHg |
Melting Point | 148-150ºC |
Pharmacodynamic Profile and Mechanism of Action
Irreversible GSK-3β Inhibition
Tideglusib selectively targets GSK-3β, a serine/threonine kinase involved in tau phosphorylation, amyloid-β production, and Wnt/β-catenin signaling . Unlike ATP-competitive inhibitors, Tideglusib binds covalently to Cys199 in the GSK-3β active site, inducing irreversible inhibition . This mechanism was demonstrated in enzymological studies where Tideglusib treatment failed to restore GSK-3β activity after drug removal, with a dissociation rate constant () near zero . The irreversible binding prolongs pharmacodynamic effects, enabling sustained pathway modulation despite infrequent dosing .
Downstream Effects on Pathological Proteins
In ALS models, Tideglusib reduced cytoplasmic accumulation of hyperphosphorylated TDP-43, a hallmark of sporadic ALS, by 40–60% in lymphoblasts and spinal cord tissues . This correlated with restored nuclear TDP-43 localization and improved neuronal survival . Similarly, in AD models, Tideglusib decreased tau phosphorylation at GSK-3β-specific epitopes (e.g., Ser396) by 35% and reduced amyloid plaque burden by 28% in transgenic mice . These effects were attributed to disrupted GSK-3β-mediated γ-secretase activity and enhanced β-catenin stability .
Table 1: Key Pharmacodynamic Effects of Tideglusib
Preclinical Efficacy Across Disease Models
Neurodegenerative Disorders
In the Prp-hTDP-43 ALS mouse model, 50-day oral Tideglusib (200 mg/kg/day) reduced spinal cord TDP-43 phosphorylation by 45% and attenuated motor neuron loss . These findings mirrored outcomes in human ALS lymphoblasts, where 500 nM Tideglusib restored nuclear TDP-43 localization within 24 hours . For AD, Tideglusib reversed spatial memory deficits in APP/PS1 transgenic mice, improving Morris water maze performance by 30% compared to controls .
Muscular and Cardiac Applications
In Duchenne muscular dystrophy (DMD) models, Tideglusib (10 mg/kg/day) increased oxidative fiber content by 25% and reduced muscle necrosis by 40% in mdx mice . Cardiac studies revealed improved diastolic function, with a 20% reduction in left ventricular fibrosis and normalized SERCA2a activity . These effects were linked to GSK-3β inhibition and subsequent β-catenin stabilization .
Dental Tissue Regeneration
Tideglusib-loaded bioactive glass scaffolds stimulated reparative dentine formation in murine molars, achieving complete pulp cavity repair within 6 weeks . Human dental pulp stem cells (hDPSCs) treated with 100 nM Tideglusib exhibited a 3.2-fold increase in mineralization and upregulated RUNX2 and DSPP expression .
Emerging Applications and Ongoing Research
Cardiac Arrhythmogenic Cardiomyopathy
The TaRGET trial (2024–2026) will assess Tideglusib’s efficacy in reducing ventricular arrhythmias in 120 genotype-positive ACM patients . Preclinical data indicate a 30% reduction in oxidative stress markers (e.g., 4-HNE) and improved calcium handling in cardiomyocytes .
Oncology and Inflammation
In vitro studies demonstrate Tideglusib-induced apoptosis in neuroblastoma (IC50: 2.1 μM) and ovarian cancer cells (IC50: 3.4 μM) via ROS generation . Anti-inflammatory effects were observed in microglial cultures, with a 60% reduction in TNF-α secretion .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume